An In-Depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 5(6)-Carboxy-2',7'-dichlorofluorescein for Researchers and Drug Development Professionals
An Introduction to a Versatile Fluorophore
5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is a fluorescent probe belonging to the fluorescein (B123965) family of dyes. Its utility in biomedical research and drug development is primarily attributed to its pH-sensitive fluorescence and its recognition by specific cellular transporters. This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use. The diacetate form, 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA), is a cell-permeant precursor that becomes fluorescent upon intracellular enzymatic cleavage, making it a valuable tool for studying intracellular processes.
Core Properties and Specifications
CDCF is characterized by its distinct physicochemical and spectral properties, which are crucial for its application in various assays. These properties are summarized in the tables below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₀Cl₂O₇ | [1] |
| Molecular Weight | 445.21 g/mol | [1] |
| Appearance | Orange solid | |
| pKa | 4.8 | |
| Solubility | Soluble in DMSO and aqueous buffers with pH > 6 |
Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | ~504 nm | |
| Emission Maximum (λem) | ~529 nm | |
| Molar Absorptivity (ε) | ~90,000 cm⁻¹M⁻¹ |
Key Applications in Research and Development
The unique characteristics of CDCF and its diacetate derivative have led to their widespread use in several key areas of cellular and molecular research.
Intracellular pH Measurement
With a pKa of 4.8, CDCF is an effective fluorescent indicator for measuring pH in acidic environments within the cell. The intensity of its fluorescence is dependent on the surrounding pH, allowing for ratiometric measurements that can quantify pH changes in organelles such as endosomes and lysosomes.
Detection of Reactive Oxygen Species (ROS)
The diacetate form, often referred to as H₂DCFDA, is a non-fluorescent molecule that can freely diffuse across cell membranes.[2][3] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, trapping the now non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) (H₂DCF) within the cell. In the presence of reactive oxygen species, H₂DCF is oxidized to the highly fluorescent CDCF, providing a robust method for detecting and quantifying intracellular ROS levels.[2][3]
Substrate for Multidrug Resistance-Associated Protein 2 (MRP2)
CDCF is a well-characterized substrate for the ATP-binding cassette (ABC) transporter, Multidrug Resistance-Associated Protein 2 (MRP2).[4][5] MRP2 is an efflux pump that plays a significant role in the transport of various endogenous and xenobiotic compounds, including conjugated drugs, out of the cell.[6][7] The transport of CDCF by MRP2 can be measured in vesicular transport assays, making it a valuable tool for screening potential drug interactions with this transporter and for studying the mechanisms of multidrug resistance.[8]
Experimental Protocols
This section provides detailed methodologies for the key applications of 5(6)-Carboxy-2',7'-dichlorofluorescein and its diacetate derivative.
Measurement of Intracellular Reactive Oxygen Species (ROS) using CDCFDA
This protocol describes the use of 5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA) to measure intracellular ROS levels by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
5(6)-Carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ROS-inducing agent (e.g., H₂O₂) as a positive control
-
ROS scavenger (e.g., N-acetylcysteine) as a negative control
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluency in a suitable culture vessel.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CDCFDA in anhydrous DMSO. Store aliquots at -20°C, protected from light.
-
On the day of the experiment, prepare a working solution of 5-10 µM CDCFDA in serum-free culture medium or PBS.
-
-
Cell Loading:
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in the CDCFDA working solution at a concentration of 1 x 10⁶ cells/mL.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Treatment:
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in pre-warmed complete culture medium.
-
Add the experimental compounds (e.g., ROS inducer, inhibitor) and incubate for the desired time.
-
-
Data Acquisition:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission detection in the green channel (typically ~530 nm).
-
Workflow for Intracellular ROS Detection
Caption: Cellular processing of CDCFDA for ROS detection.
Vesicular Transport Assay for MRP2 Activity
This protocol outlines a method to assess the interaction of test compounds with the MRP2 transporter using inside-out membrane vesicles and CDCF as a fluorescent substrate.[9]
Materials:
-
MRP2-expressing inside-out membrane vesicles (and control vesicles)
-
Assay Buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 70 mM KCl)
-
5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF)
-
ATP and AMP solutions
-
Test compounds
-
Ice-cold washing buffer
-
Filter plates (e.g., 96-well glass fiber)
-
Vacuum manifold
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CDCF in DMSO.
-
Prepare working solutions of ATP and AMP in assay buffer.
-
Prepare serial dilutions of the test compounds.
-
-
Assay Setup:
-
On a 96-well plate, add the membrane vesicles (typically 20-50 µg of protein per well).
-
Add the test compound or vehicle control.
-
Add the CDCF substrate. A typical starting concentration is 5 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation and Termination of Transport:
-
Initiate the transport reaction by adding ATP to the appropriate wells. Add AMP to control wells to measure ATP-independent substrate association.
-
Incubate the plate at 37°C for a defined period (e.g., 5-30 minutes).
-
Stop the reaction by adding a large volume of ice-cold washing buffer.
-
-
Filtration and Washing:
-
Rapidly transfer the reaction mixture to a pre-wetted filter plate placed on a vacuum manifold.
-
Apply vacuum to aspirate the liquid.
-
Wash the filters multiple times with ice-cold washing buffer to remove unbound substrate.
-
-
Quantification:
-
After washing, aspirate the filters to dryness.
-
Elute the trapped fluorescent substrate from the vesicles by adding a suitable lysis buffer.
-
Measure the fluorescence in the eluate using a fluorescence plate reader (Ex: ~504 nm, Em: ~529 nm).
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the fluorescence in the AMP-containing wells from that in the ATP-containing wells.
-
Determine the effect of the test compound on CDCF transport by comparing the ATP-dependent transport in the presence and absence of the compound.
-
Workflow for MRP2 Vesicular Transport Assay
Caption: Workflow of the MRP2 vesicular transport assay.
Protein Conjugation with 5(6)-Carboxy-2',7'-dichlorofluorescein
This protocol provides a general method for conjugating the carboxyl group of CDCF to primary amines on a protein using carbodiimide (B86325) chemistry.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., MES or PBS)
-
5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Reagent Preparation:
-
Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of CDCF in anhydrous DMSO.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer immediately before use.
-
-
Activation of CDCF:
-
In a microcentrifuge tube, mix CDCF with a molar excess of EDC and NHS in DMSO. The typical molar ratio is 1:1.5:3 (CDCF:EDC:NHS).
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxyl group of CDCF.
-
-
Conjugation Reaction:
-
Add the activated CDCF solution to the protein solution. The molar ratio of dye to protein will need to be optimized for the specific protein but a starting point of 10:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the dye (at ~504 nm).
-
Logical Relationship in Protein Conjugation
Caption: Covalent labeling of proteins with CDCF.
Signaling and Transport Pathway
MRP2-Mediated Efflux and Its Consequences
MRP2 is an integral membrane protein primarily located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells.[6][7] Its primary function is to mediate the ATP-dependent efflux of a wide range of substrates, particularly conjugated organic anions, from the cell into the bile or urine.[6] This process is a critical component of cellular detoxification and the elimination of metabolic waste products and xenobiotics.
The transport of substrates like CDCF by MRP2 has several important implications:
-
Cellular Detoxification: By exporting potentially harmful compounds, MRP2 protects the cell from their accumulation and subsequent toxicity.
-
Drug Disposition: The activity of MRP2 can significantly influence the pharmacokinetics of many drugs by affecting their absorption, distribution, and elimination.
-
Multidrug Resistance: Overexpression of MRP2 in cancer cells can lead to the efflux of chemotherapeutic agents, contributing to the phenomenon of multidrug resistance.
MRP2 Transport Pathway
Caption: MRP2-mediated substrate efflux pathway.
References
- 1. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidrug resistance-associated protein 2 - Wikipedia [en.wikipedia.org]
- 3. bdj.co.jp [bdj.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Characterization of 5(6)-carboxy-2,'7'-dichlorofluorescein transport by MRP2 and utilization of this substrate as a fluorescent surrogate for LTC4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
